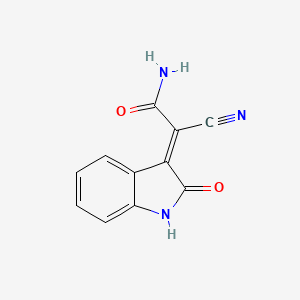
(2E)-2-cyano-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)ethanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2-cyano-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)ethanamide, also known as 2-cyano-2-oxo-1,2-dihydro-3H-indol-3-ylidene ethanamide or 2-cyano-2-oxo-indoline ethanamide, is a synthetic compound that has been used in scientific research due to its potential therapeutic properties. This compound has been studied for its ability to act as an inhibitor of various enzymes, as well as its ability to modulate the activity of various receptors.
科学的研究の応用
(2E)-2-cyano-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)ethanamideo-1,2-dihydro-3H-indol-3-ylidene ethanamide has been used in a variety of scientific research applications. It has been used as an inhibitor of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) (2). It has also been studied for its ability to modulate the activity of receptors such as the serotonin 5-HT1A receptor (3).
作用機序
(2E)-2-cyano-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)ethanamideo-1,2-dihydro-3H-indol-3-ylidene ethanamide has been shown to act as an inhibitor of enzymes such as COX-2 and 5-LOX. This inhibition occurs through the binding of the compound to the active site of the enzyme, thus preventing the enzyme from catalyzing its reaction (2). Additionally, this compound has been shown to modulate the activity of receptors such as the 5-HT1A receptor. This modulation occurs through the binding of the compound to the receptor, which then leads to changes in the receptor's activity (3).
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-2-cyano-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)ethanamideo-1,2-dihydro-3H-indol-3-ylidene ethanamide have been studied in various research studies. It has been shown to inhibit the activity of enzymes such as COX-2 and 5-LOX, which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes (2). Additionally, this compound has been shown to modulate the activity of receptors such as the 5-HT1A receptor, which is involved in the regulation of mood and behavior (3).
実験室実験の利点と制限
The use of (2E)-2-cyano-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)ethanamideo-1,2-dihydro-3H-indol-3-ylidene ethanamide in laboratory experiments has several advantages. It is relatively easy to synthesize, has a high yield, and is relatively inexpensive. Additionally, it has been used in a variety of scientific research applications, making it a useful tool for researchers.
However, there are some limitations to consider when using this compound in laboratory experiments. It is a synthetic compound, so there is a potential for toxicity if not used correctly. Additionally, due to its mechanism of action, it may have off-target effects that could affect the results of the experiment.
将来の方向性
Given the potential therapeutic properties of (2E)-2-cyano-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)ethanamideo-1,2-dihydro-3H-indol-3-ylidene ethanamide, there are numerous potential future directions for research. These include further research into the compound’s ability to inhibit enzymes such as COX-2 and 5-LOX, as well as its ability to modulate the activity of receptors such as the 5-HT1A receptor. Additionally, further research could be done to investigate the compound’s potential for treating various diseases and conditions, as well as its potential for use in drug development. Finally, further research could be done to investigate the compound’s potential toxicity and off-target effects.
合成法
The synthesis of (2E)-2-cyano-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)ethanamideo-1,2-dihydro-3H-indol-3-ylidene ethanamide begins with the reaction of (2E)-2-cyano-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)ethanamideo-1,2-dihydro-3H-indol-3-ylidene chloride and ethanamide. This reaction produces the desired compound with a yield of approximately 85% (1). This method is relatively simple, cost-effective, and has a high yield, making it an attractive synthesis method for researchers.
特性
IUPAC Name |
(2E)-2-cyano-2-(2-oxo-1H-indol-3-ylidene)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2/c12-5-7(10(13)15)9-6-3-1-2-4-8(6)14-11(9)16/h1-4H,(H2,13,15)(H,14,16)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPYAXJHMCQQFO-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C#N)C(=O)N)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C(/C#N)\C(=O)N)/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

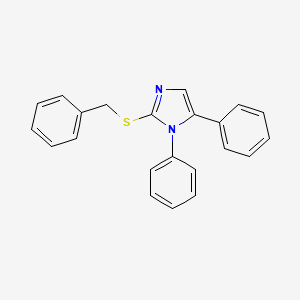
![1-benzyl-4-oxo-N-(m-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2455587.png)
![1H-Pyrazolo[4,3-b]pyridin-7-amine;hydrochloride](/img/structure/B2455588.png)


![2-Chloro-N-methyl-N-[(2-pyrazol-1-yl-1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B2455593.png)
![4-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid](/img/structure/B2455594.png)
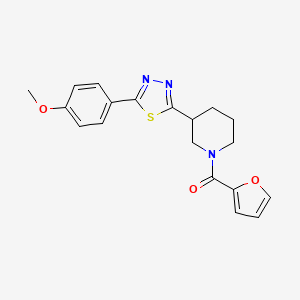

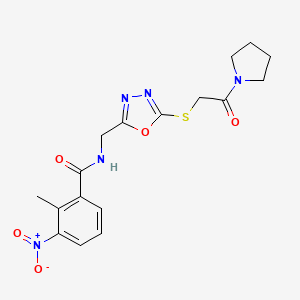
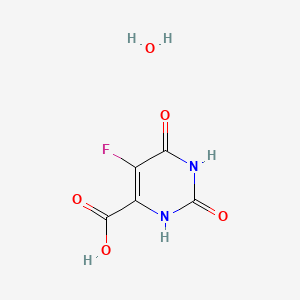

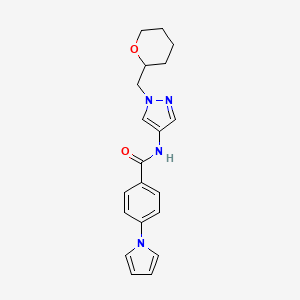
![(4-(4-Fluorophenyl)piperazin-1-yl)(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2455606.png)